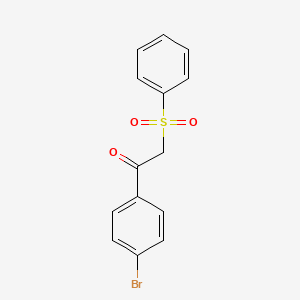

![molecular formula C17H14N2O3S B5509823 2-[2-(4-甲氧基苯基)-2-氧代乙基]-6-(2-噻吩基)-3(2H)-吡啶并嘧啶酮](/img/structure/B5509823.png)

2-[2-(4-甲氧基苯基)-2-氧代乙基]-6-(2-噻吩基)-3(2H)-吡啶并嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridazinone derivatives involves several key steps including Friedel-Crafts acylation, cyclization, condensation reactions, and sometimes specific substitutions to introduce various functional groups to the core pyridazinone structure. For instance, Soliman and El-Sakka (2011) described a comprehensive synthesis route for creating 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, employing methods like Friedel-Crafts acylation, cyclization with hydrazine hydrate, and subsequent condensation reactions (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

Understanding the molecular structure of pyridazinone derivatives is crucial for their chemical and biological activity analysis. Techniques like X-ray diffraction (XRD) and various spectroscopic methods (IR, NMR, UV-vis) are often used to elucidate these structures. For example, Lakshminarayana et al. (2009) provided a detailed XRD analysis of a closely related compound, showcasing its molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyridazinone derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensation with aldehydes, cyclization reactions, and substitutions that allow for the synthesis of a wide range of derivatives with potential biological activities. The study by Gaby et al. (2003) highlights the synthesis of novel pyridazinone derivatives through condensation and cyclization reactions, demonstrating the chemical versatility of the pyridazinone scaffold (Gaby et al., 2003).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystallinity, are important for their formulation and application in various fields. These properties are typically influenced by the nature of substituents on the pyridazinone ring. Detailed studies on physical properties are essential for understanding the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, including reactivity, stability, and electronic properties, are crucial for their application in medicinal chemistry and other fields. Dede et al. (2018) investigated the electronic properties of a pyridazinone derivative using spectroscopic techniques and DFT calculations, providing insights into its stability and reactivity (Dede, Avcı, & Bahçelī, 2018).

科学研究应用

合成和生物活性

2-[2-(4-甲氧基苯基)-2-氧代乙基]-6-(2-噻吩基)-3(2H)-吡啶并嘧啶酮及其衍生物因其多种生物活性而被广泛研究其作为治疗剂的潜力。该化合物一直是合成具有预期药理特性的新型化合物的研究对象,包括抗炎、镇痛和心脏保护作用。研究表明,相关的吡啶并嘧啶酮衍生物的合成突出了它们的抗炎和镇痛特性,而没有显着的溃疡和心血管副作用,表明它们在开发更安全的治疗剂方面具有潜力 (Sharma & Bansal, 2016).

化学合成方法

2-[2-(4-甲氧基苯基)-2-氧代乙基]-6-(2-噻吩基)-3(2H)-吡啶并嘧啶酮及其类似物的合成涉及各种化学策略,以引入可能调节化合物生物活性的官能团。例如,已经报道了从容易获得的前体开始制备吡啶并嘧啶酮衍生物的新型合成方法。这些方法涉及区域特异性转化和环化反应以形成吡啶并嘧啶酮骨架,这对于这些化合物的生物活性至关重要 (Koza 等人,2013).

抗伤害感受和抗菌活性

对 2-[2-(4-甲氧基苯基)-2-氧代乙基]-6-(2-噻吩基)-3(2H)-吡啶并嘧啶酮衍生物的进一步研究探索了它们的抗伤害感受和抗菌活性。芳基吡啶并嘧啶酮的新曼尼希碱的合成显示出有希望的镇痛和抗炎活性。这些化合物在某些模型中显示出比传统 NSAID 更有效的镇痛活性,同时具有相当的抗炎作用,而没有胃溃疡作用,表明它们在疼痛和炎症管理中的潜力 (Gökçe 等人,2005).

药理学分析

吡啶并嘧啶酮衍生物的药理学特征,包括与 2-[2-(4-甲氧基苯基)-2-氧代乙基]-6-(2-噻吩基)-3(2H)-吡啶并嘧啶酮结构相似的衍生物,已通过立体异构体的合成和测试进一步完善。这些研究阐明了立体化学对这些化合物生物活性的贡献,为开发更有针对性和更有效的治疗剂提供了见解 (Howson 等人,1988).

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-13-6-4-12(5-7-13)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-23-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBTIZFIJSIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

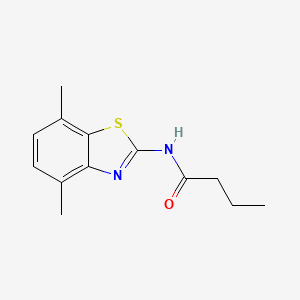

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

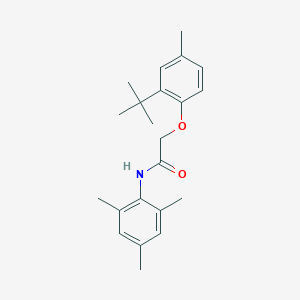

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)